![molecular formula C6H5N3 B1293900 [1,2,4]トリアゾロ[1,5-a]ピリジン CAS No. 274-85-1](/img/structure/B1293900.png)
[1,2,4]トリアゾロ[1,5-a]ピリジン
概要
説明
[1,2,4]Triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring fused to a pyridine ring, forming a unique structure that contributes to its chemical properties and biological activities .
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method involves the reaction of enaminonitriles and benzohydrazides under microwave irradiation.
Oxidative Cyclization: Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods:
Scale-Up Reactions: The microwave-mediated synthesis method has been demonstrated to be scalable, allowing for the production of [1,2,4]Triazolo[1,5-a]pyridine in larger quantities.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Catalysts: Copper acetate for cycloaddition reactions.
Major Products:
- The reactions typically yield various substituted [1,2,4]Triazolo[1,5-a]pyridine derivatives, depending on the starting materials and reaction conditions .
Chemistry:
- [1,2,4]Triazolo[1,5-a]pyridine is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds .
Biology and Medicine:
- The compound exhibits a range of biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . It is also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry:
科学的研究の応用
有機化学合成
“[1,2,4]トリアゾロ[1,5-a]ピリジン”は有機化学合成の分野で使用されます。 触媒フリー、添加剤フリー、環境に優しい1,2,4-トリアゾロ[1,5-a]ピリジンの合成法がマイクロ波条件下で確立されました 。 このタンデム反応は、エナミノニトリルとベンゾヒドラジドを用い、トランスアミド化機構に続いてニトリルとの求核付加、続いて縮合反応を行い、短時間で目的化合物を得る方法です .
医薬品化学
“[1,2,4]トリアゾロ[1,5-a]ピリジン”は、数多くの天然物に含まれており、非常に強い生物活性を示します 。 RORγt逆アゴニストとして作用するなど、数多くの活性を持っています , PHD-1 , JAK1 , JAK2阻害剤 。 また、これらの化合物は、心臓血管疾患 , 2型糖尿病 , そして過増殖性疾患の治療に使用されています .
材料科学
“[1,2,4]トリアゾロ[1,5-a]ピリジン”は、材料科学分野で様々な用途があります .
蛍光発光体
“[1,2,4]トリアゾロ[1,5-a]ピリジン”は、初めて深青色双極性蛍光発光体(TPP-PPI)を構築するための新規電子受容体として用いられています 。TPP-PPIの単結晶は、キャリア輸送チャネルを提供する可能性のある特殊なパッキングモードを示します。 TPP-PPIは、純粋なフィルム中で97.5%の高いフォトルミネッセンス量子収率を示します .
金属イオン用ケモセンサー
“[1,2,4]トリアゾロ[1,5-a]ピリジン”誘導体は、金属イオン用ケモセンサーとして試験されています 。 ZnTPT +2の場合に特異的な応答が得られます .
磁性表面に担持された触媒
“[1,2,4]トリアゾロ[1,5-a]ピリジン”は、磁性表面に担持された触媒の調製に使用されます 。 亜鉛錯体は、構造を四面体から正方形平面に変化させることができ、反応を触媒します .
作用機序
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridine are various enzymes and receptors, including RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .
Mode of Action
[1,2,4]Triazolo[1,5-a]pyridine interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, it acts as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the biochemical pathways regulated by these targets.
Biochemical Pathways
The affected pathways include the RORγt signaling pathway , the hypoxia-inducible factor (HIF) pathway regulated by PHD-1, and the JAK-STAT signaling pathway regulated by JAK1 and JAK2 . The modulation of these pathways can lead to downstream effects such as altered immune response, oxygen homeostasis, and cellular proliferation .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridine’s action include the modulation of target enzyme activities, alteration of signal transduction pathways, and changes in cellular functions . These effects contribute to its biological activities, which include acting as a cardiovascular vasodilator, and having potential therapeutic applications in conditions such as type 2 diabetes and hyperproliferative disorders .
Action Environment
The action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, the synthesis of [1,2,4]Triazolo[1,5-a]pyridine has been reported to be carried out under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as temperature and reaction conditions .
生化学分析
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including RORγt, PHD-1, JAK1, and JAK2 . These interactions often involve inhibition or modulation of enzyme activity, which can lead to significant biochemical effects. For instance, the inhibition of JAK1 and JAK2 by [1,2,4]Triazolo[1,5-a]pyridine can affect cytokine signaling pathways, impacting immune responses and inflammation .
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[1,5-a]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, its interaction with JAK1 and JAK2 results in the inhibition of these enzymes, which in turn affects downstream signaling pathways involved in cell growth and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridine can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term exposure to [1,2,4]Triazolo[1,5-a]pyridine has been observed to cause sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes .
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, [1,2,4]Triazolo[1,5-a]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its therapeutic effects .
類似化合物との比較
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[3,4-a]pyridine: Another isomer with the triazole ring fused at different positions on the pyridine ring.
Uniqueness:
特性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACWQSNZECJJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181822 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-85-1 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 274-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2,4)Triazolo(1,5-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 274-85-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of [, , ]Triazolo[1,5-a]pyridine?
A1: [, , ]Triazolo[1,5-a]pyridine consists of a pyridine ring fused to a 1,2,4-triazole ring.
Q2: What are some common synthetic routes for [, , ]Triazolo[1,5-a]pyridines?
A2: Several strategies exist, including:
- Condensation reactions: Utilizing 2-aminopyridines with various reagents like ethyl orthoformate, acetic anhydride, or maleic anhydride. []
- Cyclization of isothiosemicarbazones: Reacting ketone isothiosemicarbazones with active ethoxymethylene compounds. []
- Tandem reactions: Employing 2′-cinnamoyl-2-cyanoacetohydrazide with α-cyanocinnamonitriles. []
- Base-promoted tandem SNAr/Boulton-Katritzky rearrangement: Reacting 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines. []
- Copper-catalyzed oxidative cyclization: Utilizing guanidylpyridines and analogues for a straightforward synthesis. []
Q3: What are the potential therapeutic applications of [, , ]Triazolo[1,5-a]pyridines?
A3: Research suggests potential in various areas:
- Tyrosine kinase inhibitors: Targeting inflammatory, autoimmune, and proliferative diseases, including cancer. []
- Antioxidant agents: Demonstrating the ability to inhibit free radical oxidation of lipids and adrenaline. []
- Antimicrobial agents: Exhibiting activity against bacteria and fungi. [, ]
- Adenosine receptor antagonists: Targeting diseases associated with the adenosine A2 receptor. []
- RORγt inverse agonists: For potential treatment of inflammatory diseases like psoriasis. []
- PLK1 inhibitors: As potential anticancer agents targeting Polo-like kinase 1. []
Q4: How do [, , ]Triazolo[1,5-a]pyridine derivatives exert their biological effects?
A4: The mechanism of action varies depending on the specific derivative and target. For example:
- Tyrosine kinase inhibitors: These derivatives likely bind to the ATP-binding site of the tyrosine kinase, inhibiting its activity. []
- RORγt inverse agonists: These compounds bind to the RORγt receptor and antagonize its transcriptional activity. []
Q5: Has there been any research on the in vivo efficacy of these compounds?
A5: Yes, studies have explored in vivo efficacy in various models:
- Antioxidant activity: Assessed in a hypotonic NaCl solution using erythrocyte hemolysis as a measure of toxicity. []
- RORγt inverse agonists: Evaluated in a mouse IL-18/23-induced cytokine expression model, demonstrating a reduction in IL-17A production. []
- Oxazolidinone antibacterials: Demonstrated promising therapeutic effects in a mouse model of lethal infection. []
Q6: How do structural modifications influence the biological activity of [, , ]Triazolo[1,5-a]pyridines?
A6: SAR studies are crucial in optimizing compound activity. For instance:
- Tyrosine kinase inhibitors: Introducing specific substituents on the phenyl ring and varying the amine moiety affects potency and selectivity. []
- RORγt inverse agonists: Modifications to a central piperazine core and a cyclopentyl ring influence metabolic stability and activity. []
- Antioxidant activity: The presence of a bromine atom as a substitute in the pyridine fragment enhances antioxidant potential. []
- Antimicrobial activity: The presence of specific substituents like diphenyl sulfide moiety influences efficacy against different microbial strains. []
Q7: Are there any X-ray crystallographic studies showing how these compounds interact with their targets?
A7: Yes, studies have utilized X-ray crystallography to elucidate binding interactions:
- PLK1 inhibitors: Revealed divergent binding modes depending on the specific triazolopyridine or pyrazolopyrimidine core. []
- RORγt inverse agonists: Provided insights into the binding interactions of a piperazine analogue with the RORγt ligand-binding domain. []
Q8: What are some future research areas for [, , ]Triazolo[1,5-a]pyridines?
A8: Future research may focus on:
Q9: What are the physicochemical properties of [, , ]Triazolo[1,5-a]pyridines?
A9: Specific properties vary depending on the substituents, but generally:
- They often exist as solids at room temperature. [, , ]
- Spectroscopic techniques like NMR and mass spectrometry are crucial for structural characterization. [, ]
Q10: What analytical methods are used to study [, , ]Triazolo[1,5-a]pyridines?
A10: Various techniques are employed:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information about the synthesized compounds. [, , ]
- Mass spectrometry: Determines molecular weight and fragmentation patterns for structural elucidation. [, , ]
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecules. []
- Elemental analysis: Confirms the elemental composition of the synthesized compounds. [, ]
- X-ray crystallography: Used to determine the three-dimensional structure of suitable crystalline compounds. [, , ]
Q11: How is the environmental impact of these compounds being addressed?
A11: While the provided research primarily focuses on synthesis and biological applications, minimizing the environmental impact of any new chemical entity is crucial. Future research could explore:
Q12: How does research on [, , ]Triazolo[1,5-a]pyridines benefit from interdisciplinary collaboration?
A12: Interdisciplinary collaboration is vital for advancing this research area:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


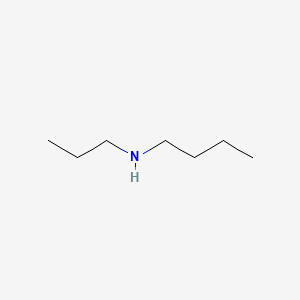

![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)
![2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1293822.png)

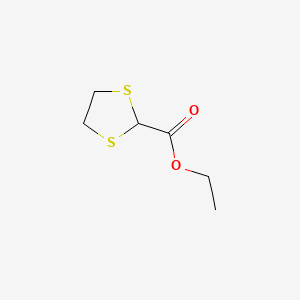

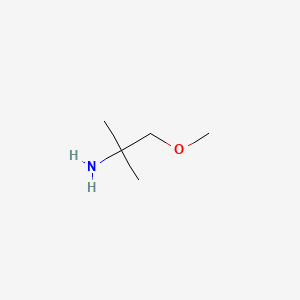
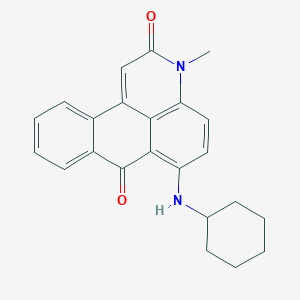

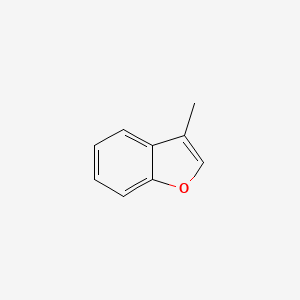

![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)

